molecular formula C6H10N2O2 B8051716 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B8051716
M. Wt: 142.16 g/mol
InChI Key: FUUXBCUQTIPCEW-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-ethyl)-5-methyl-2H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethyl)-5-methyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxoethyl)-5-methyl-2H-pyrazol-3-ol.

    Reduction: Formation of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-2H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(2-Hydroxy-ethyl)-5-methyl-2H-pyrazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-5-methyl-2H-imidazole
  • 2-(2-Hydroxyethyl)-5-methyl-2H-thiazole
  • 2-(2-Hydroxyethyl)-5-methyl-2H-oxazole

Uniqueness

2-(2-Hydroxy-ethyl)-5-methyl-2H-pyrazol-3-ol is unique due to the presence of both a hydroxyethyl group and a methyl group on the pyrazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5-4-6(10)8(7-5)2-3-9/h4,7,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXBCUQTIPCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277415
Record name 5-Hydroxy-3-methyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42110-85-0
Record name 5-Hydroxy-3-methyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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